Debio 0932 is a potent, orally active, small molecule inhibitor of heat shock protein 90 (HSP90) [, ]. It belongs to the imidazopyridine class of compounds [] and exhibits promising antineoplastic activity []. Debio 0932 acts by specifically binding to HSP90, disrupting its chaperone function and leading to the degradation of its client proteins []. Many of these client proteins are oncogenic signaling proteins crucial for tumor cell proliferation and survival [].
Debio 0932 exerts its anti-cancer effects by inhibiting the activity of HSP90, a chaperone protein essential for the proper folding, stabilization, and function of numerous client proteins [, ]. Many of these client proteins are involved in oncogenic signaling pathways that regulate tumor cell growth, survival, invasion, and angiogenesis [, ]. By inhibiting HSP90, Debio 0932 promotes the degradation of these client proteins, ultimately leading to the suppression of tumor growth and progression [, ].
Debio 0932 exhibits favorable pharmacological properties, including high oral bioavailability (96% in mice) [] and the ability to penetrate the blood-brain barrier, making it a potential therapeutic option for treating brain cancers [, , , ]. Additionally, it displays a prolonged half-life (20 hours) in tumor tissues, allowing for sustained drug concentrations at the tumor site [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2